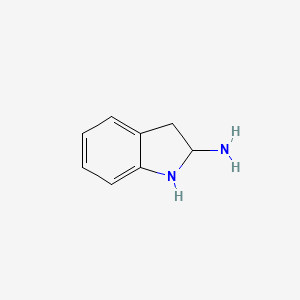
Indolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-2-amine is a nitrogen-containing heterocyclic compound with a structure that includes a benzene ring fused to a five-membered nitrogenous ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indolin-2-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels-Alder synthesis, which involves the cyclization of appropriate precursors under specific conditions . Catalytic synthesis using transition metals is also a popular method, providing high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis. This method is favored due to its efficiency and the ability to control reaction conditions precisely, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Indolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxides under specific conditions.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenating agents such as chlorine or bromine are commonly employed.
Major Products: The major products formed from these reactions include various substituted indolin-2-amines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Indolin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolin-2-amine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The compound’s aromatic ring allows it to interact with amino acid residues in proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds .
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.
Indoline: Another similar compound, differing by the saturation of the nitrogenous ring.
Uniqueness: Indolin-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-2-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5,9H2 |
InChI Key |
NUYJLLQGQBOLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















